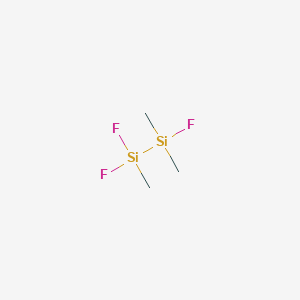
4,4'-Ethane-1,2-diylbis(3-nitroaniline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Ethane-1,2-diylbis(3-nitroaniline): is an organic compound with the molecular formula C14H14N4O4. It consists of two 3-nitroaniline groups connected by an ethane-1,2-diyl linker. This compound is characterized by its aromatic rings, nitro groups, and primary amine groups, making it a versatile molecule in various chemical reactions and applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Ethane-1,2-diylbis(3-nitroaniline) typically involves the reaction of 3-nitroaniline with ethylene dibromide under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the production of 4,4’-Ethane-1,2-diylbis(3-nitroaniline) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and scalability .
化学反応の分析
Types of Reactions: 4,4’-Ethane-1,2-diylbis(3-nitroaniline) undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The primary amine groups can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Oxidation: Oxidizing agents like potassium permanganate, hydrogen peroxide.
Major Products Formed:
Reduction: 4,4’-Ethane-1,2-diylbis(3-aminobenzene).
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: 4,4’-Ethane-1,2-diylbis(3-nitrosobenzene) or 4,4’-Ethane-1,2-diylbis(3-nitrobenzene).
科学的研究の応用
Chemistry: 4,4’-Ethane-1,2-diylbis(3-nitroaniline) is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds and polymers .
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties .
Medicine: Research has explored the use of 4,4’-Ethane-1,2-diylbis(3-nitroaniline) derivatives in drug development, particularly as enzyme inhibitors and therapeutic agents .
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals .
作用機序
The mechanism of action of 4,4’-Ethane-1,2-diylbis(3-nitroaniline) and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For example, certain derivatives may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The nitro groups can also participate in redox reactions, influencing cellular processes and signaling pathways .
類似化合物との比較
4,4’-Ethane-1,2-diylbis(2,6-dibromoaniline): Similar structure but with bromine substituents instead of nitro groups.
4,4’-Ethane-1,2-diylbis(3,5-dimethyl-1H-pyrazole): Contains pyrazole rings instead of aniline rings.
Uniqueness: 4,4’-Ethane-1,2-diylbis(3-nitroaniline) is unique due to its combination of nitro and amine groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of various functionalized compounds and materials .
特性
CAS番号 |
13269-05-1 |
|---|---|
分子式 |
C14H14N4O4 |
分子量 |
302.29 g/mol |
IUPAC名 |
4-[2-(4-amino-2-nitrophenyl)ethyl]-3-nitroaniline |
InChI |
InChI=1S/C14H14N4O4/c15-11-5-3-9(13(7-11)17(19)20)1-2-10-4-6-12(16)8-14(10)18(21)22/h3-8H,1-2,15-16H2 |
InChIキー |
YKBQRKDXOKJDTD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])CCC2=C(C=C(C=C2)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Ethyl(3-methylphenyl)amino]ethyl 4-methoxybenzoate](/img/structure/B14713957.png)


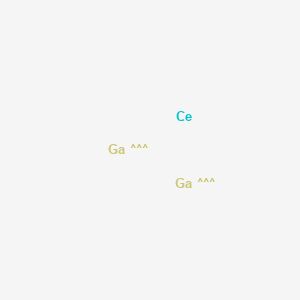
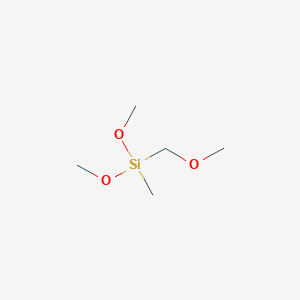
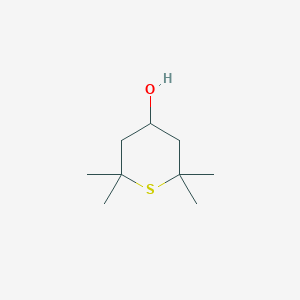
![7,7-Dimethylbicyclo[2.2.1]heptan-1-ol](/img/structure/B14713975.png)
![3-[3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14713980.png)
![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 10-chloro-7-[(6,11-dihydro-6,11-dioxo-2-phenylnaphtho[2,3-g]quinazolin-4-yl)amino]-](/img/structure/B14713992.png)

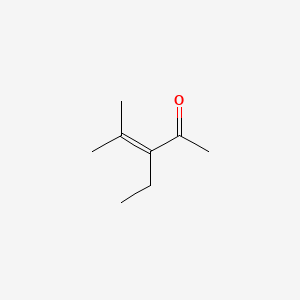

![[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-dimethyl-](/img/structure/B14714018.png)
